molecular formula C12H10BrNO B13920119 3-Bromo-5-(o-tolyloxy)pyridine

3-Bromo-5-(o-tolyloxy)pyridine

Cat. No.: B13920119
M. Wt: 264.12 g/mol
InChI Key: HTSDPKXNEFWJPP-UHFFFAOYSA-N
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Description

3-Bromo-5-(o-tolyloxy)pyridine is a brominated pyridine derivative featuring an ortho-methylphenoxy (o-tolyloxy) substituent at the 5-position and a bromine atom at the 3-position. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization, while the o-tolyloxy group introduces steric and electronic effects critical for molecular interactions .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-bromo-5-(2-methylphenoxy)pyridine

InChI

InChI=1S/C12H10BrNO/c1-9-4-2-3-5-12(9)15-11-6-10(13)7-14-8-11/h2-8H,1H3

InChI Key

HTSDPKXNEFWJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2-methylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-bromopyridine and 2-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions to facilitate the coupling process.

Industrial Production Methods

For industrial-scale production, the synthetic route may be optimized to improve yield and reduce costs. One such method involves the bromination of pyridine derivatives using hydrobromic acid and hydrogen peroxide, followed by purification steps to isolate the desired product . This method is advantageous due to its simplicity and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(2-methylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-methylphenoxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can modulate various cellular pathways, making it a valuable tool in the study of signal transduction and disease mechanisms.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent type, position, and electronic properties:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Properties/Applications Reference ID
3-Bromo-5-(o-tolyloxy)pyridine o-Tolyloxy (ortho-methylphenoxy) C₁₂H₁₀BrNO 264.12* Intermediate for drug synthesis Inferred
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy C₁₁H₇BrFNO 284.08 Enhanced electron-withdrawing effects
3-Bromo-5-methoxypyridine Methoxy C₆H₆BrNO 188.02 Solubility in polar solvents
3-Bromo-5-(p-tolyl)pyridine p-Tolyl (para-methylphenyl) C₁₂H₁₀BrN 248.12 Reduced steric hindrance vs. ortho
3-Bromo-5-(3-bromopropoxy)pyridine 3-Bromopropoxy C₈H₉Br₂NO 294.97 Dual bromine sites for cross-coupling

*Calculated based on similar analogs.

  • Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenoxy in ) increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups like methoxy () improve solubility but reduce electrophilicity.

Physicochemical Properties

  • Molecular Weight and Solubility : Bulkier substituents (e.g., 3-bromopropoxy in ) increase molecular weight and reduce aqueous solubility. Methoxy-substituted derivatives () show higher polarity.
  • Crystallography : Single-crystal XRD studies of analogs (e.g., ) reveal planar pyridine rings and intermolecular interactions (e.g., π-π stacking) influencing stability.

Key Research Findings

  • Steric vs. Electronic Trade-offs : The o-tolyloxy group in 3-bromo-5-(o-tolyloxy)pyridine may limit binding to sterically sensitive targets compared to less hindered analogs like 3-bromo-5-ethoxypyridine ().
  • Versatility in Synthesis : Bromine at the 3-position enables diverse derivatization pathways, as seen in antiviral isothiazolo[4,3-b]pyridine synthesis ().

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